molecular formula C20H18N6S B2670355 2-(4-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 663218-81-3

2-(4-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No. B2670355
CAS RN: 663218-81-3
M. Wt: 374.47
InChI Key: DYWFVKANVNPKJG-UHFFFAOYSA-N
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Description

“2-(4-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine” is a complex organic compound. It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound is a part of a larger family of piperazine-based derivatives .

Scientific Research Applications

  • Antimicrobial Applications :

    • L. Yurttaş et al. (2016) synthesized derivatives of pyrimidinyl piperazine, including compounds structurally related to 2-(4-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine, and evaluated their antimicrobial activities. The compounds showed significant antimicrobial activity against various microorganism strains, highlighting their potential in developing new antimicrobial agents (Yurttaş et al., 2016).
  • Antiproliferative Activity :

    • A study by L. Mallesha et al. (2012) involved the synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives, related to the compound of interest. These derivatives exhibited significant antiproliferative effects against human cancer cell lines, suggesting their potential as anticancer agents (Mallesha et al., 2012).
  • Antitumor Activity :

    • Research conducted by M. M. Gineinah et al. (2013) synthesized new pyrido[2,3-d]pyrimidine derivatives, similar in structure to the compound . These compounds showed potent antitumor activity in both in vitro and in vivo evaluations, indicating their potential use in cancer therapy (Gineinah et al., 2013).
  • Electron Transporting Materials :

    • A study by Xiaojun Yin et al. (2016) explored pyrimidine-containing compounds for their application in electronic devices. The compounds showed favorable electronic properties, suggesting their use in the development of high-performance organic electronics (Yin et al., 2016).
  • Antibacterial Activity :

    • Research by M. Hagras et al. (2017) evaluated biphenylthiazoles containing pyrimidine moieties for their antibacterial activity. The study indicated that these compounds, related to the compound of interest, have potent activity against drug-resistant bacteria (Hagras et al., 2017).
  • Anti-Inflammatory and Analgesic Agents :

    • A. Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, including pyrimidin-4-yl piperazine derivatives. These compounds were found to have significant anti-inflammatory and analgesic activities, demonstrating their potential in pain management and inflammation treatment (Abu‐Hashem et al., 2020).

Mechanism of Action

The mechanism of action of this compound could depend on its intended use. For instance, some pyrimidine derivatives are known to inhibit the α-amylase enzyme, which could be useful in treating diabetes . Another study mentions that a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD), and they showed moderate acetylcholinesterase inhibitory activities in vitro .

Future Directions

The future directions for research on this compound could include further exploration of its potential uses, such as its potential as a treatment for diseases like diabetes and Alzheimer’s disease . Additionally, more research could be done to determine its exact synthesis process, molecular structure, chemical reactions, physical and chemical properties, and safety and hazards.

properties

IUPAC Name

6-phenyl-4-(4-pyrimidin-2-ylpiperazin-1-yl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6S/c1-2-5-15(6-3-1)17-13-16-18(23-14-24-19(16)27-17)25-9-11-26(12-10-25)20-21-7-4-8-22-20/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWFVKANVNPKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C3C=C(SC3=NC=N2)C4=CC=CC=C4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

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